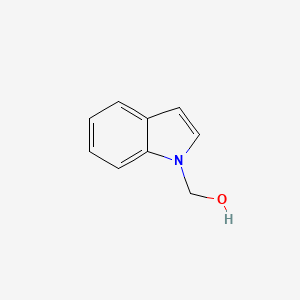

1-(Hydroxymethyl)indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Hydroxymethyl)indole is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

-

Antiviral Activity

- Indole derivatives, including 1-(Hydroxymethyl)indole, have shown promising antiviral properties. For instance, compounds with indole structures have been investigated for their ability to inhibit HIV-1 replication by targeting viral proteins involved in entry and fusion processes . The structure-activity relationship studies indicate that modifications on the indole ring can enhance potency against viral strains.

-

Antimicrobial Properties

- Research indicates that indole derivatives possess significant antibacterial and antifungal activities. A study demonstrated that certain substituted indoles exhibited higher inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli compared to standard antibiotics . The incorporation of a hydroxymethyl group may enhance these activities by improving solubility and bioavailability.

-

Anticancer Potential

- Indoles are known for their anticancer properties, with several derivatives undergoing clinical evaluation. Compounds derived from this compound have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting various molecular pathways involved in cell proliferation and survival .

Case Study 1: HIV-1 Fusion Inhibitors

A series of indole derivatives were synthesized to evaluate their efficacy as HIV-1 fusion inhibitors. The most active compound demonstrated a binding affinity of 0.6 μM and an EC50 of 0.2 μM against viral replication, showcasing the potential of indole derivatives in antiviral therapy .

Case Study 2: Antibacterial Activity

In a comparative study, various substituted indoles were tested against multiple bacterial strains. The results indicated that certain compounds exhibited MIC values as low as 3.125 µg/mL against Escherichia coli, highlighting their potential as new antibacterial agents .

Table 1: Summary of Biological Activities of Indole Derivatives

化学反应分析

Reactions of Indole with - OH and - Cl

Research indicates that reactions of indole with hydroxyl radicals (- OH) and chlorine radicals (- Cl) primarily result in the formation of organonitrates, alkoxy radicals, and hydroperoxide products .

Initial Reactions In principle, - OH and - Cl can add to the unsaturated C=C bonds and the benzene ring, or directly abstract hydrogen atoms connected to a carbon or the nitrogen atom of indole .

- OH Addition The study found that - OH addition is the dominant pathway for the reaction of - OH with indole . Specifically, - OH addition to the C7 site of the C=C bond is the most favorable .

- Cl Addition and H Abstraction For the reaction with - Cl, both addition and H abstraction are feasible . The activation energy for H abstraction from the -NH- group in the - Cl + indole reaction is lower than that in the - OH + indole reaction .

Peroxy Radical Formation Indole radicals react with O2 to produce peroxy radicals, which then react with NO and HO2- to form organonitrates, alkoxy radicals, and hydroperoxide products .

Electrophilic Substitution Reactions

The most reactive position on indole for electrophilic aromatic substitution is C3, being significantly more reactive than benzene . Electrophilic substitution of the carbocyclic (benzene) ring generally occurs after N1, C2, and C3 are substituted, but under highly acidic conditions, C5 becomes the most common site of electrophilic attack .

Reactions with Electrophiles

1-(Hydroxymethyl)indole is reactive towards electrophiles because of the electron-rich nature of the indole nitrogen. The hydroxymethyl group also provides a site for potential oxidation.

Microflow Nucleophilic Substitution

Microflow technology has enabled efficient nucleophilic substitution reactions at the 3’ position of indoles . This method involves the rapid generation of (1H-indol-3-yl)methyl electrophiles under mild conditions, which facilitates rapid nucleophilic substitution while suppressing undesired dimerization or oligomerization .

Intramolecular Cyclization

Indoles can be synthesized via intramolecular cascade C–C/C–N bond generation . This involves sequential steps such as Sonogashira cross-coupling, followed by intramolecular C–N bond formation .

Miscellaneous Reactions

Gramine Synthesis Gramine, a synthetic intermediate, is produced via a Mannich reaction of indole with dimethylamine and formaldehyde . It serves as a precursor to indole-3-acetic acid and synthetic tryptophan .

One-Pot Cyclocondensation Mono- or bis(indole-3-carbaldehyde) compounds can be produced via one-pot cyclocondensation reactions .

Data Table Summarizing Reactions

属性

分子式 |

C9H9NO |

|---|---|

分子量 |

147.17 g/mol |

IUPAC 名称 |

indol-1-ylmethanol |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-6,11H,7H2 |

InChI 键 |

JZOFVAHGZLNPCV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CN2CO |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。